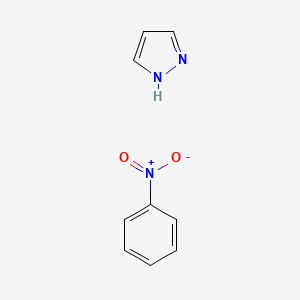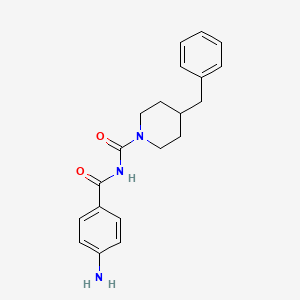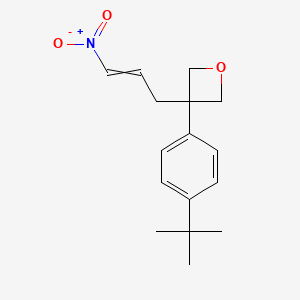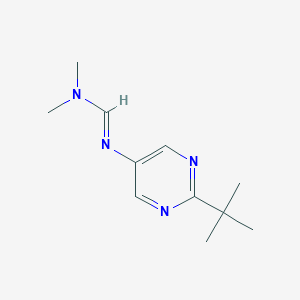![molecular formula C14H14N2O2 B14189659 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid CAS No. 860495-77-8](/img/structure/B14189659.png)
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group, a pyridin-2-yl group, and an amino group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, around 150°C, for about an hour. The reaction mixture is then treated with water and a decolorizer, followed by pH adjustment and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, the compound can induce apoptosis, or programmed cell death, in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-[(4-pyridin-3-yl-pyrimidin-2-yl)amino]benzoic acid: This compound shares structural similarities and is used in similar applications, including medicinal chemistry.
4-{[Ethyl(pyridin-2-ylmethyl)amino]methyl}benzoic acid: Another related compound with similar biological activities.
Uniqueness
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and induce apoptosis makes it a valuable compound in medicinal research and drug development.
Propiedades
Número CAS |
860495-77-8 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-[[methyl(pyridin-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-16(13-4-2-3-9-15-13)10-11-5-7-12(8-6-11)14(17)18/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
HOQPHQOPKVFANE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)




![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)



![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)

![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
